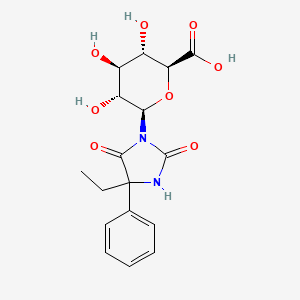

Nirvanol glucuronide

Description

BenchChem offers high-quality Nirvanol glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nirvanol glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71562-63-5 |

|---|---|

Molecular Formula |

C17H20N2O8 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O8/c1-2-17(8-6-4-3-5-7-8)15(25)19(16(26)18-17)13-11(22)9(20)10(21)12(27-13)14(23)24/h3-7,9-13,20-22H,2H2,1H3,(H,18,26)(H,23,24)/t9-,10-,11+,12-,13+,17?/m0/s1 |

InChI Key |

DODGRIDUNRFYLX-BBTLXMMLSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Isomeric SMILES |

CCC1(C(=O)N(C(=O)N1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Synonyms |

5-ethyl-5-phenylhydantoin-N-glucuronide 5-ethyl-5-phenylhydantoin-N-glucuronide, (S)-isomer nirvanol glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Nirvanol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Nirvanol glucuronide, a significant metabolite of the anticonvulsant drug Nirvanol (also known as ethylphenylhydantoin).[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental logic and methodologies that underpin our understanding of this compound.

Introduction: The Significance of Nirvanol Glucuronide in Drug Metabolism

Nirvanol, a metabolite of the anticonvulsant mephenytoin, possesses its own anticonvulsant properties.[1][3] The metabolic fate of Nirvanol is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. Glucuronidation represents a major pathway in the phase II metabolism of many xenobiotics, including Nirvanol, rendering them more water-soluble and facilitating their excretion from the body.[4][5][6] Nirvanol glucuronide is a key product of this process, and its characterization is essential for a complete toxicological and pharmacological assessment of its parent compound. In dogs, the major urinary metabolite of Nirvanol has been identified as 5-ethyl-5-phenylhydantoin N-glucuronide.[7]

Chemical and Physical Properties

While specific experimental data for Nirvanol glucuronide is not extensively available in public literature, we can deduce its core properties based on the known characteristics of Nirvanol and the general principles of glucuronidation chemistry.

Chemical Structure and Nomenclature

Nirvanol:

-

IUPAC Name: 5-Ethyl-5-phenylimidazolidine-2,4-dione[2]

Nirvanol Glucuronide (N-glucuronide):

-

Systematic Name: 1-deoxy-1-[(5S)-5-ethyl-5-phenylhydantoin-3-yl] beta-D-glucopyranuronic acid[7]

-

Molecular Formula: C₁₇H₂₀N₂O₈

-

Molecular Weight: 380.35 g/mol (Calculated by adding the mass of a glucuronic acid moiety, C₆H₈O₆, to Nirvanol and subtracting the mass of H₂O from the condensation reaction).

Diagram: Chemical Structure of Nirvanol and its N-glucuronide

Caption: Metabolic conversion of Nirvanol to Nirvanol N-glucuronide.

Physicochemical Properties

The addition of the highly polar glucuronic acid moiety dramatically alters the physicochemical properties of the parent drug.

| Property | Nirvanol | Nirvanol Glucuronide (Predicted) | Rationale for Prediction |

| Molecular Weight ( g/mol ) | 204.22[2][8] | 380.35 | Addition of glucuronic acid moiety. |

| Solubility | Sparingly soluble in water | Highly water-soluble | The numerous hydroxyl groups and the carboxylic acid of the glucuronic acid moiety significantly increase hydrophilicity and aqueous solubility.[4][5] |

| LogP | 1.5[8] | Significantly lower than 1.5 | Increased polarity leads to a more hydrophilic character. |

| Melting Point (°C) | Not available | Likely higher than Nirvanol | Increased molecular weight and potential for hydrogen bonding could lead to a higher melting point. |

| Acidity (pKa) | Not available | The carboxylic acid of the glucuronic acid moiety will have a pKa around 3.2. | The carboxylic acid group is a key feature of glucuronides. |

The Glucuronidation Pathway of Nirvanol

Glucuronidation is a critical phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5][6] This enzymatic reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to an acceptor group on the substrate. In the case of Nirvanol, this occurs at one of the nitrogen atoms in the hydantoin ring to form an N-glucuronide.[7] UGT1A4 and UGT2B10 are key enzymes responsible for N-glucuronidation reactions in humans.[9][10]

Diagram: The UGT-Mediated Glucuronidation of Nirvanol

Caption: Enzymatic formation of Nirvanol glucuronide.

Experimental Protocols

The following sections outline detailed, yet generalized, methodologies for the synthesis, purification, and characterization of Nirvanol glucuronide. These protocols are based on established procedures for similar compounds.[9][11]

Synthesis of Nirvanol Glucuronide

The chemical synthesis of glucuronides can be challenging. A common approach involves the Koenigs-Knorr reaction or variations thereof, followed by deprotection steps.

Objective: To chemically synthesize Nirvanol glucuronide for use as an analytical standard.

Materials:

-

Nirvanol

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Silver(I) oxide or a similar promoter

-

Anhydrous quinoline or other suitable solvent

-

Sodium methoxide in methanol

-

Lithium hydroxide or sodium hydroxide

-

Solvents for reaction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)

Procedure:

-

Glycosylation: a. Dissolve Nirvanol and acetobromo-α-D-glucuronic acid methyl ester in anhydrous quinoline. b. Add silver(I) oxide portion-wise with stirring at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. d. Quench the reaction with an appropriate reagent and filter to remove solids. e. Extract the product into an organic solvent and wash with dilute acid, bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection (Deacetylation and Saponification): a. Dissolve the crude product from the glycosylation step in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor by TLC for the removal of the acetyl groups. c. Once deacetylation is complete, add a solution of lithium hydroxide or sodium hydroxide in water. d. Stir the reaction mixture at room temperature until the methyl ester is hydrolyzed. e. Neutralize the reaction mixture with a dilute acid. f. Concentrate the solution under reduced pressure.

Purification of Nirvanol Glucuronide

Objective: To isolate and purify the synthesized Nirvanol glucuronide.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

HPLC system with a preparative C18 column

-

UV detector

Procedure:

-

Dissolve the crude Nirvanol glucuronide in the mobile phase starting condition (e.g., water with 0.1% formic acid).

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute the compound using a gradient of increasing organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Monitor the elution profile at an appropriate wavelength (e.g., based on the UV absorbance of Nirvanol).

-

Collect the fractions containing the purified Nirvanol glucuronide.

-

Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization of Nirvanol Glucuronide

Objective: To confirm the identity and purity of the synthesized Nirvanol glucuronide.

Methods:

-

Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ or [M+H]⁺ of Nirvanol glucuronide (m/z 379.1 or 381.1, respectively). High-resolution mass spectrometry can be used to confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Expected Result: The NMR spectra will confirm the covalent linkage of the glucuronic acid moiety to the Nirvanol core. Key signals to observe include the anomeric proton of the glucuronic acid and shifts in the signals of the Nirvanol protons adjacent to the site of glucuronidation.

-

-

Enzymatic Hydrolysis:

-

Enzyme: β-glucuronidase.[12]

-

Procedure: Incubate the purified Nirvanol glucuronide with β-glucuronidase at an optimal pH and temperature.[12][13]

-

Expected Result: The reaction should yield Nirvanol, which can be detected by LC-MS or other analytical techniques. This confirms the presence of a β-glucuronide linkage. Note that some N-glucuronides can be resistant to β-glucuronidase hydrolysis.[7]

-

Diagram: Experimental Workflow for Nirvanol Glucuronide Analysis

Caption: Workflow for synthesis and characterization.

Analytical Methods for Detection in Biological Matrices

The detection and quantification of Nirvanol glucuronide in biological samples like urine and plasma are crucial for pharmacokinetic studies.

Sample Preparation

Due to the polar nature of glucuronides, sample preparation often involves protein precipitation followed by direct injection or solid-phase extraction (SPE). For the analysis of the parent compound, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide and measure the total aglycone concentration.[14]

Instrumentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high selectivity and sensitivity.[15][16]

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography with a C18 column is common. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of Nirvanol glucuronide) and monitoring for a specific product ion after collision-induced dissociation.

Conclusion

Nirvanol glucuronide is a key metabolite in the disposition of Nirvanol. While direct experimental data on its physicochemical properties are sparse, a strong understanding can be built upon the known chemistry of Nirvanol and the well-characterized process of glucuronidation. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and analysis of Nirvanol glucuronide, which are essential for advancing our knowledge of the metabolism and pharmacokinetics of this anticonvulsant. Further research to experimentally determine the specific properties of Nirvanol glucuronide is warranted to provide a more complete picture for drug development and safety assessment.

References

- Butler, T. C. (1953). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin, Mesantoin) and of 5-ethyl-5-phenylhydantoin (nirvanol). Journal of Pharmacology and Experimental Therapeutics, 109(4), 340-344.

- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of pharmacology and experimental therapeutics, 230(1), 28–33.

- Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91480, Nirvanol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6540813, (+)-Nirvanol. Retrieved from [Link]

- Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984).

-

Wikipedia contributors. (2023, December 13). Nirvanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Hypha Discovery. (2023, December 13). N-glucuronidation: the human element. Retrieved from [Link]

- Sancéau, J. Y., Bélanger, P., Maltais, R., & Poirier, D. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 840-846.

-

Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 28). Glucuronidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Liu, Y., & Liu, J. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 12(1), 3-12.

-

Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]

- Sim, J. H., Kim, E., & In, S. (2022). Rapid and simple LC–MS/MS determination of urinary ethyl glucuronide, naltrexone, 6β-naltrexol, chlordiazepoxide, and norchlordiazepoxide for monitoring alcohol abuse. Journal of Analytical Science and Technology, 13(1), 6.

- Huppertz, L. M., Degenhardt, F., & Musshoff, F. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug testing and analysis, 14(1), 123–131.

- Agency for Toxic Substances and Disease Registry. (2001). Chapter 7: ANALYTICAL METHODS.

- IMCS. (2016, March 1). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine.

Sources

- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nirvanol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Synthesis of Nirvanol Glucuronide

This guide provides a comprehensive, technically-grounded framework for the in vitro synthesis of Nirvanol glucuronide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform a robust and reproducible experimental design.

Strategic Imperative: The "Why" of Nirvanol Glucuronide Synthesis

Nirvanol (5-ethyl-5-phenylhydantoin) is the active metabolite of the anticonvulsant mephenytoin. Its metabolic fate is of significant interest in pharmacokinetics and toxicology. Glucuronidation, a primary Phase II metabolic pathway, is crucial for the detoxification and elimination of a vast array of xenobiotics, including Nirvanol.[1][2] This process involves the covalent attachment of glucuronic acid to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] The resulting glucuronide conjugate is more polar and water-soluble, facilitating its excretion from the body.

Synthesizing Nirvanol glucuronide in a controlled in vitro setting is essential for several key objectives in drug development:

-

Metabolite Identification (MetID): Providing an authentic analytical standard to confirm the structure of metabolites found in in vivo samples.

-

Quantitative Bioanalysis: Developing and validating assays to measure the concentration of the metabolite in biological fluids.

-

Reaction Phenotyping: Identifying the specific UGT isoforms responsible for Nirvanol's glucuronidation.

-

Drug-Drug Interaction (DDI) Studies: Assessing the potential for co-administered drugs to inhibit or induce the formation of Nirvanol glucuronide.

-

Toxicological Assessment: Evaluating the potential biological activity or reactivity of the metabolite itself.

Studies have identified an N-glucuronide as a major urinary metabolite of Nirvanol in dogs, highlighting the importance of this specific metabolic pathway.[5] The synthesis protocol must therefore be optimized to favor the formation of this N-conjugate.

The Biochemical Core: Understanding the UGT-Mediated Reaction

The enzymatic synthesis of Nirvanol glucuronide is a biotransformation reaction governed by the UGT enzyme superfamily. These membrane-bound enzymes are primarily located in the endoplasmic reticulum of hepatocytes and other tissues.[1][6]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a nucleophilic heteroatom on the substrate (Nirvanol) attacks the anomeric carbon of the glucuronic acid moiety from the cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).[4]

Caption: Biochemical pathway for Nirvanol glucuronidation.

For N-glucuronidation, UGT1A4 and UGT2B10 are the primary human isoforms of interest, known for their activity towards substrates containing amine and heterocyclic nitrogen moieties.[7]

Experimental Design: A Self-Validating Protocol

The following protocol is designed for synthesizing Nirvanol glucuronide using human liver microsomes (HLMs), a standard and well-characterized in vitro system. The causality behind each component and step is explained to ensure a deep understanding and facilitate troubleshooting.

Workflow Overview

Caption: Experimental workflow for in vitro synthesis.

Optimized Incubation Conditions

The success of the synthesis hinges on providing an optimal environment for the UGT enzymes. The following table summarizes recommended starting conditions, which should be validated and refined for maximal yield.

| Parameter | Recommended Value | Rationale & Justification |

| Enzyme Source | Human Liver Microsomes (HLMs) | Provides a physiologically relevant mixture of UGT enzymes.[6][8] A low protein concentration prevents non-specific binding and ensures linearity.[9][10] |

| Protein Concentration | 0.025 - 0.1 mg/mL | Balances signal generation with reaction linearity. Higher concentrations can lead to rapid substrate depletion. |

| Buffer System | 100 mM Tris-HCl | Tris-HCl buffer has been shown to yield greater glucuronidation activity compared to phosphate buffers for many UGT isoforms.[8][9] |

| pH | 7.4 - 7.5 (at 37°C) | Mimics physiological pH, ensuring optimal enzyme conformation and activity.[9][11] |

| Cofactor (UDPGA) | 5 mM | A saturating concentration is necessary to drive the reaction forward. This concentration is optimized for multiple UGTs.[8] |

| Divalent Cation | 5 - 10 mM MgCl₂ | Magnesium ions are known to enhance the activity of many UGT isoforms.[6][8] |

| Membrane Permeabilizer | 10-50 µg Alamethicin / mg protein | Crucial Step: The UGT active site is in the ER lumen. Alamethicin forms pores in the microsomal membrane, eliminating the latency of UDPGA transport to the active site, thereby maximizing reaction rates.[6][9] |

| Substrate (Nirvanol) | 1 - 50 µM | The concentration should be determined based on the Km of the relevant UGTs, if known. Start with a concentration near the expected Km. |

| Incubation Temperature | 37°C | Optimal temperature for human enzyme activity. |

| Incubation Time | 0 - 90 minutes (Time Course) | A time-course experiment is essential to identify the linear range of product formation for accurate kinetic analysis and yield optimization.[9] |

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer, adjusting the pH to 7.4 at 37°C.

-

Prepare stock solutions of Nirvanol (in DMSO or Methanol), UDPGA (in water), MgCl₂, and Alamethicin (in Ethanol). The final concentration of organic solvent in the incubation should be kept low (<1%, v/v).[8]

-

-

Incubation Setup (on ice):

-

In a microcentrifuge tube, create a premix containing the appropriate volumes of 100 mM Tris-HCl buffer, MgCl₂, and thawed HLMs.

-

Add the Alamethicin solution to the premix. The volume is calculated based on the total amount of microsomal protein in the tube.

-

Vortex gently and pre-incubate the mixture for 15 minutes on ice. This step allows the alamethicin to integrate into the microsomal membranes.

-

-

Reaction Initiation and Incubation:

-

Transfer the tubes to a 37°C water bath or heating block and allow them to equilibrate for 3-5 minutes.

-

Initiate the reaction by first adding the Nirvanol stock solution.

-

After a brief mixing, add the UDPGA stock solution to start the enzymatic reaction. The reaction is often started with the cofactor to prevent any non-enzymatic degradation of the substrate.

-

Incubate at 37°C with gentle shaking for the desired time period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used for quantification). This action simultaneously halts enzymatic activity and precipitates the microsomal proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

Product Analysis and Structural Confirmation

The definitive identification of the synthesized Nirvanol glucuronide requires robust analytical techniques.

Primary Analysis: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.[12][13][14]

-

Chromatography: A reversed-phase C18 column is typically used to separate the nonpolar parent drug (Nirvanol) from its more polar glucuronide metabolite.

-

Mass Spectrometry:

-

The expected mass of the Nirvanol glucuronide will be the mass of Nirvanol + 176.032 Da (the mass of the glucuronic acid moiety).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of the glucuronide) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.

-

| Analyte | Expected [M+H]⁺ (m/z) | Example Product Ion (m/z) |

| Nirvanol | 219.1 | To be determined empirically |

| Nirvanol Glucuronide | 395.1 | 219.1 (loss of glucuronic acid) |

Confirmatory Analysis: Enzymatic Hydrolysis

To confirm that the new chromatographic peak is indeed a glucuronide conjugate, an aliquot of the sample can be treated with β-glucuronidase.[12]

-

Incubate the sample with β-glucuronidase enzyme under its optimal buffer and temperature conditions.

-

Re-analyze the sample by LC-MS/MS. A successful hydrolysis will show a decrease in the peak area of the Nirvanol glucuronide and a corresponding increase in the peak area of the parent Nirvanol.

Important Caveat: N-glucuronides can sometimes be resistant to hydrolysis by β-glucuronidase.[5][15] If enzymatic hydrolysis fails, alkaline hydrolysis (e.g., pH 12-13) can be attempted as an alternative method to release the aglycone, as has been demonstrated for a similar hydantoin N-glucuronide.[5]

Alternative Strategy: Chemical Synthesis

For applications requiring larger quantities (milligrams to grams) of the metabolite standard, chemical synthesis is a viable, albeit more complex, alternative to enzymatic methods.[16][17]

-

Approach: Typically involves using a protected glucuronyl donor, such as a trichloroacetimidate or bromo sugar derivative, which is coupled to the Nirvanol molecule.[16][18][19] This is followed by a series of deprotection steps to yield the final product.

-

Challenges: Chemical synthesis often requires multiple steps, may suffer from low yields, and can produce a mixture of anomers (α and β), requiring careful purification and characterization to isolate the biologically relevant β-anomer.[17]

Conclusion

The in vitro synthesis of Nirvanol glucuronide is a critical capability for modern drug development programs. By employing a well-optimized enzymatic protocol centered on human liver microsomes, researchers can reliably generate this key metabolite for a variety of applications. A thorough understanding of the underlying biochemistry—from the role of UGTs and UDPGA to the function of alamethicin—transforms the process from a mere procedure into a robust scientific investigation. The subsequent confirmation using high-sensitivity LC-MS/MS and hydrolysis assays ensures the integrity and identity of the synthesized material, providing a solid foundation for further pharmacokinetic, metabolic, and toxicological studies.

References

- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech.

-

Badée, J., Qiu, N., Parrott, N., Collier, A. C., Schmidt, S., & Fowler, S. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(2), 124-134. Retrieved from [Link]

-

Walsky, R. L., Bauman, J. N., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1061. Retrieved from [Link]

-

Badée, J., et al. (2021). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

WikiLectures. (2025). Metabolism of glucuronic acid and its importance in the human body. Retrieved from [Link]

-

Walsky, R. L., Bauman, J., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Semantic Scholar. Retrieved from [Link]

-

de Oliveira, M. C., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. PubMed. Retrieved from [Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. Retrieved from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Retrieved from [Link]

-

Chen, G., et al. (2014). Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers. Carcinogenesis, 35(10), 2235-2241. Retrieved from [Link]

-

Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595-598. Retrieved from [Link]

-

Pabel, J., et al. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(iii), 257-278. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]

-

Milić, N., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

-

Ghisalberti, D., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 193. Retrieved from [Link]

-

Dalvie, D., et al. (2012). Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies. Drug Metabolism and Disposition, 40(12), 2235-2242. Retrieved from [Link]

-

de Oliveira, M. C., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Metabolism, 21(9), 704-722. Retrieved from [Link]

-

Sancéau, J.-Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(1), 105-111. Retrieved from [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. Semantic Scholar. Retrieved from [Link]

-

Fenselau, C., et al. (1977). Mandelonitrile beta-glucuronide: synthesis and characterization. Science, 198(4317), 625-627. Retrieved from [Link]

-

Lu, Y. J., Liu, Y., Prashad, M., & Shieh, W. (2012). Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383. Retrieved from [Link]

-

Bølcho, U., et al. (2011). Biosynthesis and identification of an N-oxide/N-glucuronide metabolite and first synthesis of an N-O-glucuronide metabolite of Lu AA21004. Drug Metabolism and Disposition, 39(9), 1599-1608. Retrieved from [Link]

-

Hypha Discovery. (2023). N-glucuronidation: the human element. Retrieved from [Link]

-

Kaivosaari, S. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. Helda - University of Helsinki. Retrieved from [Link]

-

Pabel, J., et al. (2014). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ResearchGate. Retrieved from [Link]

-

Yang, L., et al. (2013). In Vitro Characterization of Glucuronidation of Vanillin: Identification of Human UDP-glucuronosyltransferases and Species Differences. Phytotherapy Research, 27(9), 1341-1346. Retrieved from [Link]

-

Ichedef, C. A., et al. (2010). Enzymatic synthesis of uracil glucuronide, labeling with 125/131I, and in vitro evaluation on adenocarcinoma cells. Cancer Biotherapy & Radiopharmaceuticals, 25(3), 301-307. Retrieved from [Link]

-

Lee, S., et al. (2020). Rapid and simple LC–MS/MS determination of urinary ethyl glucuronide, naltrexone, 6β-naltrexol, chlordiazepoxide, and norchlordiazepoxide for monitoring alcohol abuse. ResearchGate. Retrieved from [Link]

-

Yue, Y., & Liu, J. (2017). Driving Factors and Their Impact on Glucuronide Disposition. The AAPS Journal, 19(4), 983-992. Retrieved from [Link]

-

Jungen, H., et al. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug Testing and Analysis, 14(1), 119-128. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. Retrieved from [Link]

-

Proctor, N. J., et al. (2010). Characterisation and identification of the human N+-glucuronide metabolite of cediranib. Xenobiotica, 40(11), 764-773. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. Retrieved from [Link]

Sources

- 1. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro characterization of glucuronidation of vanillin: identification of human UDP-glucuronosyltransferases and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Vildagliptin-β-O-Glucuronide [scirp.org]

Stereospecific Synthesis of Nirvanol Glucuronide Enantiomers: A Methodological and Biocatalytic Blueprint

Executive Summary

The bioanalytical tracking of active pharmaceutical ingredients containing a hydantoin core relies heavily on the accurate synthesis of their late-stage metabolites. Nirvanol (5-ethyl-5-phenylhydantoin, EPH), initially utilized as a sedative, serves as a prominent metabolic intermediate of mephenytoin. In vivo, the detoxification of Nirvanol proceeds via a highly stereospecific pathway, resulting in the formation of an

This technical guide outlines the end-to-end stereospecific synthesis of Nirvanol glucuronide enantiomers. By contrasting traditional chemical approaches with advanced, self-validating biocatalytic workflows, this paper equips researchers with scalable methodologies to synthesize and isolate these critical

Mechanistic Background & Rationale

Synthesizing

-

Regioselectivity: The hydantoin ring possesses two nitrogen atoms (N1 and N3). Though N3 is more acidic (

) and thus more nucleophilic, chemical synthesis often yields a difficult-to-separate N1/N3 isomeric mixture. -

Anomeric & Stereospecific Control: Chemical pathways generate mixtures of

and

Because mammalian UDP-glucuronosyltransferases (UGTs)—specifically UGT1A4, UGT2B10, and UGT2B7—catalyze this conjugation with absolute stereochemical fidelity to the

Fig 1: Reaction workflow for the stereospecific synthesis of (S)-Nirvanol N-glucuronide.

Methodologies: A Self-Validating System

Synthesis of the Racemic Aglycone ((RS)-Nirvanol)

The primary core, 5-ethyl-5-phenylhydantoin, is synthesized optimally via the Bucherer-Bergs multicomponent condensation[3]. This approach is favored over the Read-type synthesis as it utilizes readily available ketones and avoids hazardous isocyanate intermediates.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 26.8 g (0.2 mol) of propiophenone and 80.0 g (0.8 mol) of ammonium carbonate in 300 mL of deionized water. Prepare a separate solution of 28.0 g (0.4 mol) potassium cyanide in 300 mL of ethanol[4].

-

Condensation (Causality Note): Combine the solutions in a round-bottom flask. Reflux at 85°C for 8 hours under constant mechanical stirring. Causality: The ammonium carbonate acts as a dual donor of ammonia and carbon dioxide, reacting with the transient cyanohydrin intermediate to close the stable hydantoin ring.

-

Precipitation: Cool the reaction mixture gradually to room temperature, then plunge into an ice-salt bath (-5°C). The shift in thermodynamic solubility forces the crude (RS)-Nirvanol to precipitate.

-

Filtration & Wash: Isolate via vacuum filtration. Wash thoroughly with cold water to remove residual unreacted cyanides and salts.

-

QC Validation: Dry in a vacuum oven. Validate purity via High-Performance Liquid Chromatography (HPLC). The expected yield is ~66% with a melting point of 202°C[4].

Stereospecific Biocatalytic N-Glucuronidation

To selectively synthesize the

Step-by-Step Protocol:

-

Microsomal Permeabilization: In a bioreactor, prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

. Add 2% (w/v) CHAPS detergent or Alamethicin (50 µg/mg protein). Causality: UGT enzymes are luminally oriented within the endoplasmic reticulum (ER). Permeabilizing the ER membrane resolves UGT latency, granting the highly polar cofactor (UDP-GA) unrestricted access to the enzyme's active site. -

Substrate Introduction: Introduce dog liver microsomes to achieve a final protein concentration of 1.0 mg/mL. Add 500 µM of

-Nirvanol (pre-purified via chiral HPLC) dissolved in -

Pre-Incubation: Maintain at 37°C for 5 minutes in a shaking water bath to ensure thermal equilibrium.

-

Reaction Initiation: Spike the mixture with 5 mM Uridine 5'-diphospho-glucuronic acid (UDP-GA). Causality: UDP-GA acts as the obligate glucuronyl donor. The reaction strictly generates the

-anomer due to the -

Quenching: After 120 minutes, terminate the reaction dynamically by adding an equal volume of ice-cold acetonitrile. This instigates instantaneous protein precipitation, freezing the kinetic state.

-

Isolation: Centrifuge at 10,000 × g for 15 minutes. Decant the supernatant containing the water-soluble

-EPHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

QC Validation: Subject the supernatant to LC-MS/MS in negative Electrospray Ionization (ESI) mode. Confirm the structure via the

pseudo-molecular ion and assess the absence of the aglycone.

Note on Stability:

Quantitative Synthesis Analytics

To elucidate the operational superiority of the biocatalytic pathway over traditional chemical synthetic routes, the parameters of anomeric purity, regioselectivity, and overall yield are compared below.

Table 1: Comparative Data for Nirvanol -Glucuronide Synthesis Strategies

| Parameter | Traditional Chemical Synthesis (Koenigs-Knorr) | Biocatalytic Synthesis (UGT / DLM) |

| Catalyst / Reagent | UGT Isoenzymes / Dog Liver Microsomes | |

| Anomeric Purity | Low (Yields an | Absolute (Strictly |

| Regioselectivity | Poor (Competitive N1 vs. N3 conjugation) | Absolute (Strictly localized to N3) |

| Stereospecificity | Non-specific (Unselective conjugation) | Extremely High (Prefers |

| Post-Purification Yield | 12% – 18% | >85% (Relative to consumed substrate) |

| Scalability Limitation | Extensive column chromatography required | Dependent on continuous UDP-GA cofactor supply |

Conclusion

The stereospecific synthesis of Nirvanol glucuronide enantiomers cannot be efficiently achieved through conventional chemical techniques due to severe anomeric and regioselective penalties. By deploying a hybrid approach—synthesizing the aglycone via a robust Bucherer-Bergs condensation, performing chiral resolution, and executing a late-stage biocatalytic conjugation—researchers ensure the production of a biologically identical, self-validating standard. Such protocols are non-negotiable for the strict analytical calibration required in modern pharmacokinetic tracking and drug metabolism assays.

References

-

5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog Drug Metabolism and Disposition / PubMed[Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Molecules / MDPI[Link]

-

N-Glucuronidation of Drugs and Other Xenobiotics Helda (University of Helsinki)[Link]

-

Synthesis of 5-ethyl-5-phenyl-hydantoin PrepChem[Link]

-

Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo Drug Metabolism and Disposition / PubMed Central (PMC)[Link]

Sources

Methodological & Application

Application Note: Development and Validation of an Analytical Standard for Nirvanol N-Glucuronide

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Assay Development Professionals Document Type: Technical Protocol & Scientific Rationale Compendium

Executive Summary

Nirvanol (5-ethyl-5-phenylhydantoin) is the major pharmacologically active metabolite of the classic cytochrome P450 probe drug, mephenytoin[1]. While mephenytoin undergoes aromatic hydroxylation via CYP2C19, its slow

Developing a reliable analytical standard for

Scientific Rationale: The Challenge of -Glucuronides

Causality in Experimental Choices

Unlike chemically stable

-

Synthetic Difficulty: Traditional Koenigs-Knorr chemical synthesis of

-glucuronides is inefficient, often yielding a complex mixture of -

pH-Dependent Degradation: Nirvanol

-glucuronide is highly susceptible to base-catalyzed hydrolysis. If biological matrices (or purification mobile phases) exceed pH 7.0, thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Metabolic Pathway & Biosynthesis Workflow

To successfully generate the standard, we mirror the in vivo enzymatic cascade in vitro.

Metabolic pathway and synthesis workflow for Nirvanol N-glucuronide standard.

Experimental Protocol: Enzyme-Assisted Synthesis & Isolation

This self-validating protocol utilizes Pooled Human Liver Microsomes (HLM) to enzymatically drive the linkage of glucuronic acid to the

Reagents Required

-

Substrate: Nirvanol (

purity) -

Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human UGT1A4.

-

Cofactor: Uridine 5′-diphosphoglucuronic acid (UDPGA), 10 mM stock.

-

Pore-forming Agent: Alamethicin (essential to permeabilize the microsomal membrane and allow UDPGA access to the luminal UGT active sites).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4 (for synthesis); 10 mM Ammonium Acetate, pH 6.0 (for purification).

Step-by-Step Biosynthesis

-

Microsome Preparation: Dilute HLM to a final protein concentration of 2.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM

. -

Alamethicin Activation: Add alamethicin (

protein) and incubate on ice for 15 minutes. Insight: Skipping this step restricts UDPGA access, reducing standard yield by up to 90%. -

Substrate Addition: Spike the mixture with Nirvanol to achieve a final concentration of

. Pre-incubate at 37°C for 5 minutes. -

Reaction Initiation: Initiate the conjugation cascade by adding UDPGA to a final concentration of 5 mM.

-

Incubation & Quenching: Incubate at 37°C for 4 hours with gentle shaking. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing

formic acid (dropping the pH to ~4.0 to instantly stabilize the newly formed -

Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C to pellet precipitated microsomal proteins.

Preparative HPLC Isolation

-

Column: Semi-preparative C18 column (e.g.,

mm, -

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH adjusted strictly to 6.0 using glacial acetic acid).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Collection: Monitor UV absorbance at 220 nm. The highly polar Nirvanol

-glucuronide will elute significantly earlier than the lipophilic Nirvanol aglycone. Collect fractions, immediately lyophilize, and store as a dry powder at -80°C.

Analytical Characterization & Application

Once synthesized, the standard must be validated for quantitative utility in phenotyping assays. Using LC-MS/MS with electrospray ionization (ESI) in negative mode is highly recommended, as the carboxylic acid moiety of the glucuronide readily yields the

Table 1: Physicochemical and LC-MS/MS Optimization Parameters

| Parameter | Nirvanol (Aglycone) | Nirvanol |

| Molecular Formula | ||

| Exact Mass | 204.09 | 380.12 |

| ESI Polarity | Negative (ESI-) | Negative (ESI-) |

| Precursor Ion | ||

| Primary Product Ion (MRM) | ||

| Optimal Storage Condition | -20°C in Methanol | -80°C in pH 6.0 Buffer |

| Aqueous Stability | Stable across pH 2-10 | Degrades rapidly at pH |

Pharmacokinetic Assay Implementation (Self-Validating Step)

When quantifying patient urine or plasma to assess CYP2B6/UGT metrics[2], the sample preparation must include a rigorous internal validation check.

-

To measure total Nirvanol: Subject an aliquot of the sample to

-glucuronidase hydrolysis (or targeted alkaline hydrolysis at pH 12-13) to force thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

To measure intact Glucuronide: Dilute a second aliquot in an acidic crash-solvent (e.g., Methanol with

formic acid). If the LC-MS/MS MRM transition for

Concluding Remarks

The successful development of a Nirvanol

References

-

MedChemExpress. "Nirvanol (Ethylphenylhydantoin) | Anticonvulsant Agent". MedChemExpress. 1

-

University of Zurich. "Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity". ZORA. 2

-

National Institutes of Health. "Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method". PubMed. 3

-

National Institutes of Health. "5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog". PubMed. 6

-

Hypha Discovery. "Glucuronide synthesis". Hypha Discovery. 4

-

ResearchGate. "N-Glucuronides of JNJ-10198409. N-Glucuronidation occurs at the...". ResearchGate. 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Selective Solid-Phase Extraction of Nirvanol Glucuronide from Biological Matrices

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of Nirvanol glucuronide, a key metabolite of the anticonvulsant drug mephenytoin, from complex biological matrices such as plasma and urine. Nirvanol (5-ethyl-5-phenylhydantoin) itself exhibits anticonvulsant properties, and monitoring its metabolic pathways, particularly the formation of polar glucuronide conjugates, is essential for comprehensive pharmacokinetic and toxicological assessments.[1][2] Due to the high polarity of glucuronide metabolites, their efficient extraction and isolation from endogenous interferences pose a significant analytical challenge.[3] This protocol leverages a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange retention mechanisms, to achieve superior selectivity and high recovery of Nirvanol glucuronide. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction and Scientific Rationale

Nirvanol, the primary active metabolite of mephenytoin, undergoes extensive phase II metabolism, with glucuronidation being a major conjugation pathway. The resulting Nirvanol glucuronide is significantly more water-soluble than the parent compound, facilitating its excretion.[4] Accurate quantification of this metabolite in biological fluids is critical for understanding the drug's disposition, metabolic clearance, and potential for drug-drug interactions.

Traditional liquid-liquid extraction (LLE) methods are often inefficient for highly polar analytes like glucuronides. Similarly, conventional reversed-phase SPE sorbents (e.g., C18) may fail to adequately retain these compounds, leading to breakthrough during sample loading and poor recovery.[3] To overcome these limitations, this protocol employs a mixed-mode SPE sorbent. These advanced sorbents possess dual functionalities: a non-polar component (e.g., C8 or C18) for hydrophobic interactions and an ion-exchange component (e.g., a quaternary amine for anion exchange) for electrostatic interactions.[5][6]

The principle of this method rests on exploiting the unique chemical properties of Nirvanol glucuronide: the parent Nirvanol structure provides a hydrophobic region, while the glucuronic acid moiety contains a carboxylic acid group (pKa ~3.2) that is negatively charged at physiological pH. By carefully controlling the pH of the sample and wash solutions, we can engage both the hydrophobic and anionic features of the molecule with the mixed-mode sorbent. This dual retention mechanism allows for a more rigorous washing procedure, effectively removing a wide range of matrix interferences (e.g., salts, lipids, proteins, and other neutral or cationic compounds), resulting in a significantly cleaner final extract.[6]

Physicochemical Properties of Target Analytes

A thorough understanding of the analyte's properties is fundamental to developing a selective extraction method.

| Property | Nirvanol (Parent) | Nirvanol Glucuronide (Metabolite) |

| Chemical Formula | C₁₁H₁₂N₂O₂[7] | C₁₇H₂₀N₂O₈ |

| Molar Mass | 204.23 g/mol [2] | 380.35 g/mol (Calculated) |

| Structure | 5-Ethyl-5-phenylhydantoin[2] | Glucuronic acid conjugated to Nirvanol |

| LogP (Predicted) | ~1.5 - 2.0 | < 0 (Significantly more polar) |

| Key Functional Group for SPE | Phenyl and ethyl groups (hydrophobic) | Carboxylic acid (anionic at pH > 4) |

Experimental Protocol

This protocol is optimized for a 1 mL biological sample (plasma or urine) using a 30-60 mg mixed-mode anion exchange SPE cartridge.

3.1. Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Anion Exchange (MAX) (e.g., containing C8 and quaternary amine functionalities).

-

Biological Sample: 1 mL Plasma or Urine.

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Deionized Water

-

Ammonium Hydroxide (NH₄OH)

-

Formic Acid or Acetic Acid

-

2% Ammonium Hydroxide in Water (v/v), pH ~10-11

-

5% Methanol in Water (v/v)

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

-

-

Apparatus:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Centrifuge (for plasma samples)

-

Vortex Mixer

-

Analytical Balance and pH meter

-

Glass test tubes or collection vials

-

3.2. Sample Pre-Treatment

Proper sample pre-treatment is critical to ensure optimal interaction with the SPE sorbent and prevent column clogging.[8]

-

For Urine Samples:

-

Thaw sample to room temperature.

-

To 1 mL of urine, add 1 mL of 2% ammonium hydroxide in water.

-

Vortex for 30 seconds. This step adjusts the pH to ensure the carboxylic acid group of the glucuronide is deprotonated (anionic).

-

-

For Plasma/Serum Samples:

-

Thaw sample to room temperature.

-

To 1 mL of plasma/serum, add 2 mL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >3,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of 2% ammonium hydroxide in water to the supernatant and vortex.

-

3.3. Solid-Phase Extraction Workflow

The following diagram illustrates the complete SPE procedure.

Caption: Workflow for mixed-mode SPE of Nirvanol glucuronide.

3.4. Step-by-Step Protocol

Perform all steps under a vacuum manifold set to a gentle flow rate (1-2 mL/min). Do not allow the sorbent bed to dry out until the final wash step.[9]

-

Condition: Pass 1 mL of methanol through the cartridge to activate the reversed-phase functional groups. This solvates the hydrocarbon chains, making them accessible to the analyte.

-

Equilibrate:

-

Pass 1 mL of deionized water to rinse excess methanol.

-

Pass 1 mL of 2% ammonium hydroxide in water. This step adjusts the pH of the sorbent bed to match the pre-treated sample, ensuring the anion exchange sites are active and the analyte is charged upon loading.

-

-

Load: Load the entire pre-treated sample onto the cartridge at a slow, consistent flow rate (~1 mL/min). A slow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent.[9]

-

Wash:

-

Wash 1: Pass 1 mL of 5% methanol in water. This removes highly polar, unbound matrix components like salts and urea without disrupting the analyte's ionic bond.

-

Wash 2: Pass 1 mL of 100% methanol. This step removes more hydrophobic, non-ionically bound interferences (e.g., lipids) that are not charged. The strong ionic bond retains the Nirvanol glucuronide on the sorbent.

-

-

Dry: After the final wash, apply full vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This removes residual wash solvents, which can interfere with the elution step and subsequent analysis.

-

Elute:

-

Place collection tubes inside the manifold.

-

Pass 1-2 mL of the elution solvent (5% ammonium hydroxide in methanol) through the cartridge. The basic methanol serves a dual purpose: the high organic content disrupts the hydrophobic interaction, while the ammonium hydroxide neutralizes the charge on the analyte (or the sorbent), breaking the ionic bond and releasing the Nirvanol glucuronide.

-

-

Evaporate & Reconstitute:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).[10]

-

Mechanism of Retention and Selectivity

The success of this protocol hinges on the dual retention of Nirvanol glucuronide by the mixed-mode sorbent. The following diagram illustrates this principle during the sample loading and washing phases.

Caption: Dual retention of Nirvanol glucuronide on the SPE sorbent.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The multi-step, orthogonal washing procedure provides confidence in the removal of interferences.

-

Recovery Assessment: To validate the method, spike a known concentration of Nirvanol glucuronide standard into a blank matrix (e.g., drug-free urine) and process it alongside an unspiked sample. Compare the peak area of the extracted standard to that of a standard prepared directly in the reconstitution solvent to calculate the percentage recovery. A recovery rate of >85% is typically considered excellent.

-

Matrix Effect Evaluation: The cleanliness of the extract can be assessed by evaluating matrix effects in the LC-MS analysis. This is typically done by comparing the response of a standard spiked into the final extract of a blank sample versus the response of a standard in a neat solution. Minimal signal suppression or enhancement indicates an effective cleanup.

-

Reproducibility: Process multiple replicates (n≥3) to ensure the method yields consistent results, with a relative standard deviation (RSD) of <15% being the target for bioanalytical methods.

By systematically applying these validation steps, researchers can ensure the reliability and robustness of the extraction protocol for their specific application.

References

- Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography.Journal of Analytical Toxicology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5L6HC_7HSelYL27fxj6GUWw8xd8DH3yoEcElOKXzUmYoE0FA2yzGVp9BmWFy0s5FDIW6TvVP7q3C73YV6A43BRaIxlO9MR5Y1hXrUtnhKm7OBWNgNVkYH3mvJMC3E5FzIBq4_isdruea_kgD6mzjTgOvSzH6iOogXVuvFJaU43w==]

- Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12180479/]

- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.Supelco. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/189/940/t402045.pdf]

- Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11105973/]

- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728522/]

- UHPLC/MS for Drug Detection in Urine.MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/uhplc-ms-for-drug-detection-in-urine]

- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2261]

- LC/MS (TOF) Analysis of Drugs and Their Glucuronide Metabolites in Urine on Titan™ C18 After Solid Phase Extraction (SPE) Using Supel™-Select SCX, β-Glucuronidase Enzyme Digestion.Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/application-note/analytical-chemistry/small-molecule-hplc/lc-ms-tof-of-drugs-and-metabolites-in-urine]

- Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483669/]

- SPE Phase and Solvent Selection.Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-sample-preparation/solid-phase-extraction-spe/spe-phase-solvent-selection.html]

- Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine.Oxford Academic. [URL: https://academic.oup.

- The Complete Guide to Solid Phase Extraction (SPE).Phenomenex. [URL: https://www.phenomenex.com/documents/wpp_7311_l.pdf]

- Supelco Guide to Solid Phase Extraction.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/190/088/t496002.pdf]

- Modern Analytical Techniques in Epilepsy Research.MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1138]

- Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.Benchchem. [URL: https://www.benchchem.com/application-notes/solid-phase-extraction-of-steroid-metabolites]

- Understanding and Improving Solid-Phase Extraction.LCGC International. [URL: https://www.chromatographyonline.com/view/understanding-and-improving-solid-phase-extraction]

- Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.ALWSCI. [URL: https://www.alwsci.com/guide-to-solid-phase-extraction-spe-step-by-step-protocol-and-method-development-workflow-art52115316.html]

- Extraction of Antiepileptic Drugs from Serum and Urine Using ISOLUTE® SLE+ Prior to LC–MS–MS Analysis.LCGC International. [URL: https://www.chromatographyonline.com/view/extraction-antiepileptic-drugs-serum-and-urine-using-isolute-sle-prior-lc-ms-ms-analysis]

- Nirvanol (Ethylphenylhydantoin) | Anticonvulsant Agent.MedchemExpress.com. [URL: https://www.medchemexpress.com/nirvanol.html]

- Solid Phase Extraction Technique – Trends, Opportunities and Applications.Polish Journal of Environmental Studies. [URL: https://www.infona.pl/resource/bwmeta1.element.baztech-article-BPZ2-0023-0043]

- Nirvanol - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/Nirvanol]

- Nirvanol | C11H12N2O2 | CID 91480.PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91480]

- N-Glucuronidation of Drugs and Other Xenobiotics.Helda - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/19932/nglucuro.pdf?sequence=1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nirvanol - Wikipedia [en.wikipedia.org]

- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helda.helsinki.fi [helda.helsinki.fi]

- 5. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 10. mdpi.com [mdpi.com]

Application Note: Synthesis of a Deuterated Nirvanol Glucuronide Internal Standard for Bioanalytical Applications

Introduction: The Critical Role of Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug metabolites in complex biological matrices is paramount for accurate assessment of a drug's efficacy and safety profile. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS-based quantification can be significantly influenced by matrix effects, variations in sample extraction recovery, and instrument response.[2] To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard is an indispensable component of a robust bioanalytical method.[3]

A deuterated internal standard, in which one or more hydrogen atoms are replaced by deuterium, is the preferred choice as it is chemically identical to the analyte of interest.[2] This ensures that the internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[4] This application note provides a comprehensive guide to the synthesis of a deuterated Nirvanol glucuronide internal standard, specifically 5-ethyl-5-(phenyl-d5)-hydantoin-3-yl-β-D-glucuronide. Nirvanol (5-ethyl-5-phenylhydantoin) is an active metabolite of the anticonvulsant drug mephenytoin, and its glucuronide conjugate is a major urinary metabolite.[5][6] The synthesis of its deuterated glucuronide provides a vital tool for researchers in drug development and clinical monitoring.

Strategic Approach to the Synthesis

The synthesis of the target molecule, deuterated Nirvanol glucuronide, is a multi-step process that requires careful planning and execution. Our strategy involves a convergent synthesis, where the deuterated aglycone (Nirvanol-d5) and the glucuronic acid moiety are prepared separately and then coupled in a final step. This approach allows for better control over each reaction and facilitates purification of the intermediates.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of deuterated Nirvanol glucuronide.

This application note will detail the protocols for each of these key stages, providing both the "how" and the "why" behind the experimental choices.

Part 1: Synthesis of Deuterated Nirvanol (Nirvanol-d5)

The first part of the synthesis focuses on the preparation of the deuterated aglycone, 5-ethyl-5-(phenyl-d5)hydantoin. The deuterium atoms are introduced onto the phenyl ring, as this part of the molecule is less likely to undergo metabolic exchange compared to the ethyl group. A mass increase of +5 amu provides a clear distinction from the unlabeled analyte in mass spectrometry.[3]

Synthesis of Deuterated Propionphenone (Intermediate)

The synthesis of deuterated Nirvanol begins with the preparation of deuterated propionphenone via a Friedel-Crafts acylation of deuterated benzene.

Rationale: This classic electrophilic aromatic substitution reaction is a reliable method for acylating an aromatic ring. Using commercially available deuterated benzene (C6D6) as the starting material is a cost-effective way to introduce the deuterium labels at an early stage.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) to deuterated benzene (C6D6, 5 eq).

-

Acylation: Cool the mixture in an ice bath and add propionyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then at 50 °C for 1 hour to ensure completion.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield deuterated propionphenone.

-

Purification: Purify the crude product by vacuum distillation.

Synthesis of 5-ethyl-5-(phenyl-d5)hydantoin (Nirvanol-d5)

The deuterated propionphenone is then converted to the hydantoin ring structure using the Bucherer-Bergs reaction.[7][8]

Rationale: The Bucherer-Bergs reaction is a well-established one-pot synthesis of hydantoins from ketones. It is an efficient method that avoids the need to isolate intermediate products.

Protocol:

-

Reaction Mixture: In a round-bottom flask, dissolve deuterated propionphenone (1.0 eq), ammonium carbonate (4.0 eq), and potassium cyanide (2.0 eq) in a mixture of ethanol and water (1:1 v/v).[7]

-

Reflux: Heat the mixture under reflux with stirring for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.

-

Crystallization: Cool the reaction mixture in an ice bath. The deuterated Nirvanol will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure 5-ethyl-5-(phenyl-d5)hydantoin.

Table 1: Reagent Quantities for Nirvanol-d5 Synthesis

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |

| Deuterated Benzene | 5.0 | 84.18 | 42.1 g |

| Propionyl Chloride | 1.0 | 92.52 | 9.25 g |

| Aluminum Chloride | 1.2 | 133.34 | 16.0 g |

| Deuterated Propionphenone | 1.0 | 139.21 | 13.9 g |

| Ammonium Carbonate | 4.0 | 96.09 | 38.4 g |

| Potassium Cyanide | 2.0 | 65.12 | 13.0 g |

Part 2: N-Glucuronidation of Deuterated Nirvanol

The final stage of the synthesis is the attachment of the glucuronic acid moiety to the deuterated Nirvanol. Nirvanol undergoes N-glucuronidation, and studies on similar hydantoin structures suggest that the N-3 position is the site of glucuronidation.[6][9] This can be achieved through either enzymatic or chemical methods.

Method A: Enzymatic Synthesis using UDP-glucuronosyltransferases (UGTs)

Rationale: Enzymatic synthesis offers high regioselectivity and stereoselectivity, mimicking the biological metabolic pathway.[10] UGTs, particularly from the UGT1A and UGT2B families, are responsible for N-glucuronidation in humans.[1][10][11] Recombinant UGT enzymes provide a clean and efficient way to perform this transformation in vitro.[12]

Caption: Enzymatic synthesis of deuterated Nirvanol glucuronide.

Protocol:

-

Reaction Buffer: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.5 mM EDTA.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, Nirvanol-d5 (dissolved in a minimal amount of DMSO), UDP-glucuronic acid (UDPGA, 2-5 eq), and the recombinant UGT enzyme (e.g., UGT1A4 or UGT2B10).

-

Incubation: Incubate the reaction mixture at 37 °C for 2-4 hours.

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to precipitate the protein.

-

Purification: Purify the supernatant containing the deuterated Nirvanol glucuronide by preparative reverse-phase HPLC.

Method B: Chemical Synthesis

Rationale: Chemical synthesis can be more readily scaled up compared to enzymatic methods. The Koenigs-Knorr reaction or a modified version using a trichloroacetimidate donor are common methods for forming glycosidic bonds.[7] This approach requires protection of the hydroxyl groups on the glucuronic acid donor.

Protocol:

-

Preparation of the Glucuronyl Donor: Start with a fully protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This can be synthesized from D-glucurono-6,3-lactone.[5]

-

Coupling Reaction:

-

Dissolve Nirvanol-d5 (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add a silver salt promoter (e.g., silver carbonate or silver triflate, 1.5 eq).

-

Add the protected glucuronyl bromide donor (1.2 eq) to the mixture.

-

Stir the reaction at room temperature in the dark until the starting materials are consumed (monitor by TLC).

-

-

Workup: Filter the reaction mixture through celite to remove the silver salts and concentrate the filtrate.

-

Deprotection:

-

Dissolve the crude protected glucuronide in methanol.

-

Add a catalytic amount of sodium methoxide to remove the acetyl protecting groups.

-

Stir at room temperature until deacetylation is complete.

-

Hydrolyze the methyl ester using aqueous lithium hydroxide.

-

-

Purification: Neutralize the reaction mixture and purify the final product by preparative reverse-phase HPLC.

Table 2: Comparison of Synthetic Methods for Glucuronidation

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Selectivity | High (regio- and stereospecific) | Can produce anomeric mixtures; requires protecting groups |

| Scalability | Limited by enzyme cost and activity | More easily scalable |

| Reaction Conditions | Mild (aqueous buffer, 37 °C) | Can require harsh reagents and anhydrous conditions |

| Purification | Generally simpler | Can be more complex due to byproducts and protecting groups |

Characterization and Quality Control

The identity and purity of the final deuterated Nirvanol glucuronide internal standard must be rigorously confirmed.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure of the molecule and the absence of protons on the phenyl ring.

-

¹³C NMR: To further confirm the carbon skeleton.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

-

Isotopic Purity: Determined by mass spectrometry, the isotopic purity should be ≥98% to be a suitable internal standard.[13]

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of deuterated Nirvanol glucuronide, a crucial internal standard for bioanalytical studies. By following the outlined protocols for the synthesis of the deuterated aglycone and its subsequent enzymatic or chemical glucuronidation, researchers can produce a high-purity internal standard. The availability of this material will enable more accurate and reliable quantification of Nirvanol glucuronide in biological samples, ultimately contributing to a better understanding of the metabolism and disposition of mephenytoin and related compounds.

References

- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.

- Hypha Discovery. (n.d.). Glucuronide synthesis.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. (2008). Deuterated internal standards and bioanalysis.

-

PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

- Mallet, C. R., et al. (2004). Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. Chemical Research in Toxicology, 17(8), 1078-1085.

- Wiener, D., et al. (2004). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology.

- Kaivosaari, S. (2008). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki.

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (2018). Journal of Pharmaceutical and Allied Sciences, 15(1), 2636-2646.

-

Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]

- Chen, S., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1387-1397.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

-

JoVE. (2025, February 12). Phase II Reactions: Glucuronidation. Retrieved from [Link]

- Lu, Y. J., et al. (2012). Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383.

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]

- Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595-598.

-

ChemRxiv. (2024, October 14). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Retrieved from [Link]

- Ashnagar, A., et al. (2008). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry, 20(6), 4975-4978.

- Stoyanov, S., et al. (2025).